molecular formula C9H8O3 B2906240 1-(Benzo[d][1,3]dioxol-4-yl)ethanone CAS No. 33842-14-7

1-(Benzo[d][1,3]dioxol-4-yl)ethanone

Cat. No. B2906240
M. Wt: 164.16
InChI Key: OFSKUXTYCXGOIU-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

To a solution of 1-benzo[1,3]dioxol-4-ylethanol (11 g, 66.3 mmol) in 100 mL of THF was added 17.26 g of manganese dioxide (MnO2) in one portion and reaction was monitored by TLC. After several hours, TLC showed some product but significant alcohol left. More manganese dioxide was added and the solution stirred. TLC then showed mostly product but a significant amount of alcohol. The reaction mixture was then filtered through a bed of diatomaceous earth and the filtrate was concentrated in vacuo to give an oil that mostly crystallized on standing. To 9.24 mL of a solution of oxalyl chloride in 120 mL of dichloromethane at −60° C. was added a solution of 15 mL of DMSO in 20 mL of dichloromethane. After 10 minutes, a solution of above alcohol/ketone mixture (53 mmol) in 20 mL of dichloromethane was added, followed 15 minutes later by 44.3 mL of triethylamine. The reaction was allowed to slowly warm to room temperature overnight. The reaction mixture was then poured onto ice and the organic layer was washed with five 100 mL portions of water, then brine, and then dried over magnesium sulfate. The organics were concentrated in vacuo to leave tan solids and the solids were triturated with hexanes, collected by filtration, and dried to give 9.33 g (85.8% yield) of 1-benzo[1,3]dioxol-4-ylethanone.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.26 g
Type
catalyst
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol ketone
Quantity
53 mmol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
44.3 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH:10]([OH:12])[CH3:11])[C:4]=2[O:3][CH2:2]1.C(N(CC)CC)C>C1COCC1.ClCCl.[O-2].[O-2].[Mn+4]>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10](=[O:12])[CH3:11])[C:4]=2[O:3][CH2:2]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
O1COC2=C1C=CC=C2C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
17.26 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohol ketone
Quantity
53 mmol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
44.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in one portion and reaction
WAIT
Type
WAIT
Details
After several hours
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a bed of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
mostly crystallized
ADDITION
Type
ADDITION
Details
To 9.24 mL of a solution of oxalyl chloride in 120 mL of dichloromethane at −60° C. was added a solution of 15 mL of DMSO in 20 mL of dichloromethane
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice
WASH
Type
WASH
Details
the organic layer was washed with five 100 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave tan solids
CUSTOM
Type
CUSTOM
Details
the solids were triturated with hexanes
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1COC2=C1C=CC=C2C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.33 g
YIELD: PERCENTYIELD 85.8%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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